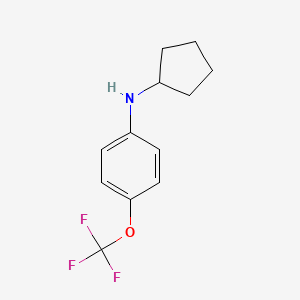

N-cyclopentyl-4-(trifluoromethoxy)aniline

Descripción general

Descripción

“N-cyclopentyl-4-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 . It is used in the synthesis of various compounds .

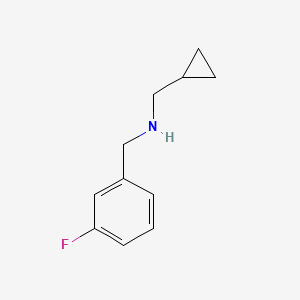

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentyl group attached to an aniline group, which is further substituted with a trifluoromethoxy group .Aplicaciones Científicas De Investigación

Metalation of Trifluoromethoxy Substituted Anilines

Trifluoromethoxy-substituted anilines, like N-cyclopentyl-4-(trifluoromethoxy)aniline, can undergo hydrogen/lithium permutation (metalation) with site selectivity depending on the N-protective group. This process is key in structural elaboration of such compounds, leading to products with potential applications in various fields including material science and pharmaceuticals (Leroux, Castagnetti, & Schlosser, 2003).

Liquid Crystals and Mesogenic Properties

4-Trifluoromethoxy derivatives exhibit stable smectic B and A phases in liquid crystals. Their moderately polar nature stabilizes monolayer smectic states and exhibits high orientational order. This research opens pathways for the use of such derivatives in designing advanced liquid crystalline materials (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Conformational Studies in Organometallic Chemistry

The study of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium revealed significant insights into the conformational aspects of such compounds in solid state and solution, crucial for understanding their reactivity and interaction in organometallic chemistry (Rose-munch et al., 1994).

Synthesis and Structural Analysis of Novel Dendrimers

4-(n-Octyloxy)aniline, a component of this compound, is used in the synthesis of new dendritic melamines. These compounds show potential for self-organizing in solution and self-assembling in the solid state, indicating potential applications in nanotechnology and material science (Morar et al., 2018).

Synthesis of Agrochemical Intermediates

This compound derivatives are used in the synthesis of agrochemical intermediates, illustrating their importance in agricultural chemistry (Ding, 2011).

Electrosynthesis and Medicinal Chemistry

The electrochemical synthesis involving anilines like this compound leads to the formation of structures with medicinal relevance, indicating its significance in developing sustainable pharmaceutical synthesis methods (Gieshoff et al., 2017).

Safety and Hazards

The safety data sheet for 4-(Trifluoromethoxy)aniline, a related compound, indicates that it is a combustible liquid, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

While specific future directions for “N-cyclopentyl-4-(trifluoromethoxy)aniline” are not mentioned in the search results, there is a growing interest in the development of fluorinated compounds for medicinal applications . The trifluoromethoxy group, in particular, is finding increased utility as a substituent in bioactives .

Propiedades

IUPAC Name |

N-cyclopentyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-7-5-10(6-8-11)16-9-3-1-2-4-9/h5-9,16H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXSMKNNQSYPSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine](/img/structure/B3074165.png)

![2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074179.png)

![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074181.png)

![5-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3074200.png)

![[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074211.png)

![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074217.png)

![[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074231.png)

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074238.png)

![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074239.png)

![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol](/img/structure/B3074246.png)